1-benzoyl-4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-benzoyl-4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a benzoyl group, a benzenesulfonyl group, and two methyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 3,5-dimethyl-1-phenyl-1,3-pentanedione.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The benzenesulfonyl group can be introduced by reacting the pyrazole compound with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and benzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-benzoyl-4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly as potential anti-inflammatory, analgesic, or anticancer agents.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can be employed in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The benzenesulfonyl group may enhance binding affinity through interactions with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-3,5-dimethyl-1H-pyrazole: Lacks the benzenesulfonyl group, which may result in different chemical and biological properties.
4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole: Lacks the benzoyl group, which may affect its reactivity and applications.
1-benzoyl-4-methyl-3,5-dimethyl-1H-pyrazole: Lacks the benzenesulfonyl group, which may influence its binding interactions and stability.
Uniqueness
1-benzoyl-4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole is unique due to the presence of both benzoyl and benzenesulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[4-(benzenesulfonylmethyl)-3,5-dimethylpyrazol-1-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-14-18(13-25(23,24)17-11-7-4-8-12-17)15(2)21(20-14)19(22)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJAYCGDJREIAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2)C)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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